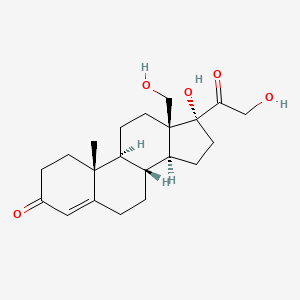

18-Hydroxy-11-deoxycortisol

描述

Structure

3D Structure

属性

CAS 编号 |

35121-42-7 |

|---|---|

分子式 |

C21H30O5 |

分子量 |

362.5 g/mol |

IUPAC 名称 |

(8R,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O5/c1-19-7-4-14(24)10-13(19)2-3-15-16(19)5-8-20(12-23)17(15)6-9-21(20,26)18(25)11-22/h10,15-17,22-23,26H,2-9,11-12H2,1H3/t15-,16+,17+,19+,20-,21+/m1/s1 |

InChI 键 |

TXZGUJHXOGBBMR-OHXCOFTBSA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CO)O)CO |

手性 SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)CO |

规范 SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CO)O)CO |

同义词 |

18-hydroxy-11-deoxycortisol |

产品来源 |

United States |

Biosynthesis and Metabolic Pathways of 18 Hydroxy 11 Deoxycortisol

Precursor Steroids and Substrate Dynamics

The formation of 18-hydroxy-11-deoxycortisol is dependent on the availability of specific precursor molecules. These precursors are themselves intermediates in the broader steroidogenic pathway.

11-Deoxycorticosterone as a Direct Substrate

11-Deoxycorticosterone (DOC) serves as a direct substrate for the synthesis of 18-hydroxy-11-deoxycorticosterone (B104428) (18-OH-DOC), a closely related compound. caymanchem.com The enzyme aldosterone (B195564) synthase can convert DOC to corticosterone (B1669441), then to 18-hydroxycorticosterone (B144385), and finally to aldosterone. wikipedia.org While not directly forming this compound, this highlights the role of DOC in pathways involving 18-hydroxylation. In certain cell types, such as human SK-MEL188 melanoma cells, 18-OH-DOC can be formed from the conversion of DOC. caymanchem.com

11-Deoxycortisol as an Originating Precursor in Specific Pathways

11-Deoxycortisol, also known as Reichstein's Substance S, is a key precursor in the biosynthesis of this compound. ontosight.ainih.govwikipedia.org The synthesis pathway for this compound diverges from the cortisol synthesis pathway at the level of 11-deoxycortisol. ontosight.ai Normally, 11-deoxycortisol is converted to cortisol by the enzyme 11β-hydroxylase (CYP11B1). ontosight.aibioscientifica.com However, under specific conditions and with the action of the appropriate enzyme, 11-deoxycortisol can be 18-hydroxylated to form this compound. nih.gov Studies have shown that both the zona glomerulosa and zona fasciculata of the adrenal gland can produce this compound from 11-deoxycortisol. nih.govoup.com

Progesterone (B1679170) and its Role in Upstream Biosynthesis

Progesterone is a crucial upstream precursor in the steroidogenic pathway. oup.com It can be converted to 11-deoxycorticosterone by the enzyme 21-hydroxylase. nih.gov This 11-deoxycorticosterone can then be a substrate in subsequent reactions. Furthermore, 18-hydroxy-11-deoxycorticosterone is considered an intermediate in the metabolism of progesterone. caymanchem.com In congenital adrenal hyperplasia due to 21-hydroxylase deficiency, the accumulation of progesterone and 17-hydroxyprogesterone can lead to the formation of other steroids, including 11β-hydroxyprogesterone and 21-deoxycortisol, through the action of CYP11B1. nih.gov

Enzymatic Mechanisms and Isoform Specificity

The conversion of precursor steroids to this compound is governed by specific enzymes, primarily from the cytochrome P450 family. The activity and specificity of these enzymes are critical in determining the final steroid products.

Role of Cytochrome P450 Family 11B Enzymes

The cytochrome P450 family 11B (CYP11B) enzymes play a pivotal role in the final steps of cortisol and aldosterone synthesis. oup.com This family includes two key enzymes, CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase), which share a high degree of sequence identity but have distinct functional capabilities. nih.govnih.gov Both enzymes can perform 11β-hydroxylation of 11-deoxycortisol and 11-deoxycorticosterone. nih.govrsc.org

Aldosterone synthase (CYP11B2) is a multifunctional enzyme primarily located in the zona glomerulosa of the adrenal cortex. wikipedia.orgnih.gov It is unique in its ability to catalyze the final three steps in aldosterone synthesis from 11-deoxycorticosterone: 11β-hydroxylation, 18-hydroxylation, and 18-oxidation. nih.govuniprot.orgwikigenes.org

CYP11B2 is responsible for the 18-hydroxylation of 11-deoxycortisol to form this compound. ontosight.ai Studies using transfected cells have demonstrated that CYP11B2 is more efficient at 18-hydroxylation than CYP11B1. nih.govoup.com This increased efficiency may be due to the orientation of the substrate at the catalytic site of the enzyme, which favors interaction with the angular methyl group for 18-hydroxylation. nih.govoup.com Aldosterone synthase can also convert 18-hydroxy-11-deoxycorticosterone to 18-hydroxycorticosterone and aldosterone. oup.comnih.gov

11β-Hydroxylase (CYP11B1) and its Catalytic Scope

11β-Hydroxylase, formally known as cytochrome P450 11B1 (CYP11B1), is a mitochondrial enzyme predominantly located in the zona fasciculata of the adrenal cortex. wikipedia.orgaem-sbem.com Its primary and most recognized function is the final step in cortisol synthesis, where it catalyzes the 11β-hydroxylation of 11-deoxycortisol to produce cortisol. aem-sbem.comreactome.orgresearchgate.net Similarly, it converts 11-deoxycorticosterone (DOC) to corticosterone. oup.com

Beyond its principal 11β-hydroxylase activity, CYP11B1 possesses a broader catalytic scope. uniprot.org It exhibits 18-hydroxylase activity, although this is significantly weaker than its 11β-hydroxylase function. wikipedia.org This catalytic promiscuity allows CYP11B1 to act on various steroid precursors. oup.com Research has confirmed that CYP11B1 can indeed produce this compound from its precursor, 11-deoxycortisol. oup.comnih.gov This capability underscores the enzyme's role as a source of various circulating 18-hydroxysteroids, including 18-hydroxycorticosterone and 18-hydroxydeoxycorticosterone (18-OH-DOC). oup.comoup.com The enzyme displays a regioselectivity preference, acting first at the 11β position, then the 18, and finally the 19 position. uniprot.orguniprot.org However, it is incapable of producing aldosterone due to its lack of 18-oxidation activity. uniprot.orgnih.gov

| Substrate | Product | Activity Level |

|---|---|---|

| 11-deoxycortisol | Cortisol | Strong wikipedia.org |

| 11-deoxycorticosterone (DOC) | Corticosterone | Strong wikipedia.org |

| 11-deoxycortisol | This compound | Weak/Secondary oup.comnih.gov |

| Cortisol | 18-Hydroxycortisol | Weak wikipedia.org |

| Corticosterone | 18-Hydroxycorticosterone | Weak wikipedia.org |

Distinctive Functions of Other CYP11B Isoforms (e.g., CYP11B3 in Rodents)

While humans possess two key CYP11B enzymes, CYP11B1 and CYP11B2 (aldosterone synthase), other species exhibit variations. nih.gov In the rodent lineage, specifically rats, a third isoform, CYP11B3, has been identified. nih.govnih.gov The CYP11B3 gene is highly homologous to CYP11B1, showing 95-96% identity in the coding region. nih.gov

Despite this high degree of similarity, the precise function and expression product of CYP11B3 remain less defined. nih.gov Studies have shown that CYP11B3 mRNA is expressed in both the adrenal gland and the brain of rats. oup.com While CYP11B1 and CYP11B2 in rats encode steroid 11β-hydroxylase and aldosterone synthase respectively, CYP11B3 is noted for its preferential 18-hydroxylation over 11β-hydroxylation of DOC. nih.govscilit.com A fourth gene, CYP11B4, has also been isolated but is considered a pseudogene. nih.govbioscientifica.com

Contribution of Other Steroidogenic Enzymes (e.g., CYP17A1, CYP21A2)

The synthesis of this compound is dependent on the prior action of other crucial steroidogenic enzymes that produce its direct precursor, 11-deoxycortisol. The synthesis of 11-deoxycortisol occurs in the zona fasciculata and involves a sequence of enzymatic reactions. aem-sbem.com

CYP17A1 (17α-hydroxylase/17,20-lyase): This enzyme, located in the endoplasmic reticulum, is critical for producing glucocorticoids and androgens. aem-sbem.comacs.org It catalyzes the 17α-hydroxylation of pregnenolone (B344588) and progesterone to form 17-hydroxypregnenolone and 17-hydroxyprogesterone, respectively. aem-sbem.comoup.com This 17-hydroxylation is the defining step for the glucocorticoid pathway, leading to "17-hydroxy-steroids". aem-sbem.com

CYP21A2 (21-hydroxylase): Following the action of CYP17A1, 17-hydroxyprogesterone is converted to 11-deoxycortisol by CYP21A2. aem-sbem.comencyclopedia.pub This enzyme, also in the endoplasmic reticulum, hydroxylates the steroid nucleus at the C21 position. encyclopedia.pubmdpi.com A deficiency in CYP21A2 is the most common cause of congenital adrenal hyperplasia, disrupting the production of both cortisol and aldosterone. encyclopedia.pubmdpi.comthemedicalbiochemistrypage.org

The sequential action of CYP17A1 and CYP21A2 is therefore indispensable for providing the 11-deoxycortisol substrate required for the subsequent synthesis of this compound by CYP11B enzymes. aem-sbem.comnih.gov

| Enzyme | Location | Reaction |

|---|---|---|

| CYP17A1 | Endoplasmic Reticulum | Progesterone → 17-hydroxyprogesterone aem-sbem.com |

| CYP21A2 | Endoplasmic Reticulum | 17-hydroxyprogesterone → 11-deoxycortisol aem-sbem.commdpi.com |

Zonal Compartmentalization of Synthesis within the Adrenal Cortex

The adrenal cortex is divided into distinct zones, each with a specific enzymatic profile that dictates its steroid output. The synthesis of this compound occurs in multiple zones.

Production in the Zona Glomerulosa

The zona glomerulosa is the primary site of mineralocorticoid synthesis, characterized by the exclusive expression of aldosterone synthase (CYP11B2). ontosight.aiaem-sbem.com This enzyme is responsible for the final steps in aldosterone production from 11-deoxycorticosterone. aem-sbem.com Crucially, CYP11B2 also possesses potent 18-hydroxylase activity. nih.gov Studies using transfected cells have shown that CYP11B2 is more efficient at 18-hydroxylation than CYP11B1. oup.comnih.gov While the zona glomerulosa typically lacks CYP17A1, preventing it from producing cortisol, some studies suggest that a small number of cells within this zone may co-express both CYP17A1 and CYP11B2. nih.gov This co-expression would allow for the local synthesis of 11-deoxycortisol, which could then be metabolized by CYP11B2 to form this compound and subsequently 18-oxocortisol (B1195184). nih.gov Alternatively, 11-deoxycortisol could diffuse from adjacent zona fasciculata cells to be acted upon by CYP11B2 in the zona glomerulosa. nih.gov

Contribution from the Zona Fasciculata

The zona fasciculata is the principal site of glucocorticoid synthesis, with high expression of CYP11B1. aem-sbem.com As established, CYP11B1 can 18-hydroxylate 11-deoxycortisol. oup.comnih.gov Given that the zona fasciculata is the primary site of 11-deoxycortisol synthesis, it is a significant contributor to the production of this compound. aem-sbem.com In vitro studies with rat adrenal glands have demonstrated that both the capsular portion (zona glomerulosa) and the core (zona fasciculata and reticularis) can transform 11-deoxycortisol into 18-hydroxycortisol, with the intermediate likely being this compound. nih.gov This supports the idea that the zona fasciculata, via CYP11B1, actively produces this compound. nih.govnih.gov

Exploration of Extra-Adrenal Synthesis Sites

The possibility of steroid synthesis outside the adrenal glands has been a subject of investigation. While the adrenal cortex is the primary source of corticosteroids, evidence suggests that some synthesis may occur elsewhere. Studies in patients with adrenal insufficiency who are receiving hydrocortisone (B1673445) treatment have detected 18-oxygenated steroids like 18-hydroxycortisol and 18-oxocortisol in their urine. nih.govresearchgate.net This finding suggests that these steroids were likely synthesized from the administered cortisol at either zona glomerulosa or extra-adrenal sites. nih.govresearchgate.net Although direct evidence for extra-adrenal synthesis of this compound is limited, the detection of its downstream metabolites under conditions of adrenal suppression points to the potential for such pathways. researchgate.net The brain is one such potential extra-adrenal site, where the expression of CYP11B3 mRNA has been noted in rats, though its translation into a functional protein in that location is not confirmed. oup.com

Downstream Transformation and Related Steroid Metabolites of this compound

Conversion Pathways to 18-Hydroxycorticosterone and Aldosterone

The primary downstream metabolic fate of this compound is its conversion to 18-hydroxycorticosterone and subsequently to aldosterone, the principal mineralocorticoid in humans. This transformation is a key part of the aldosterone biosynthesis pathway and is predominantly catalyzed by the enzyme aldosterone synthase (CYP11B2).

Aldosterone synthase is a multifunctional mitochondrial cytochrome P450 enzyme that exhibits three distinct activities: 11β-hydroxylase, 18-hydroxylase, and 18-oxidase activities. testcatalog.org The conversion of this compound to 18-hydroxycorticosterone involves the 11β-hydroxylation of this compound. Subsequently, 18-hydroxycorticosterone is converted to aldosterone through the 18-oxidase activity of the same enzyme, aldosterone synthase. testcatalog.org

Studies using cells stably transfected with human CYP11B2 have demonstrated the enzyme's capacity to convert 18-hydroxy-11-deoxycorticosterone to both 18-hydroxycorticosterone and aldosterone. nih.gov However, the affinity of aldosterone synthase for this compound is lower compared to its affinity for 11-deoxycorticosterone (DOC), with a reported Michaelis constant (Km) of 4.76 μmol/liter for this compound versus 0.11 μmol/liter for DOC. nih.govoup.com This suggests that while the conversion is possible, it may be less efficient than the primary pathway starting from DOC. In contrast, the enzyme 11β-hydroxylase (CYP11B1) is unable to catalyze the conversion of this compound to 18-hydroxycorticosterone. nih.govoup.com

Interactive Data Table: Enzymatic Conversion of this compound

| Substrate | Enzyme | Product(s) | Enzyme Affinity (Km) | Reference |

| This compound | Aldosterone synthase (CYP11B2) | 18-Hydroxycorticosterone, Aldosterone | 4.76 μmol/liter | nih.gov, oup.com |

| 11-Deoxycorticosterone | Aldosterone synthase (CYP11B2) | Corticosterone, 18-Hydroxycorticosterone, Aldosterone | 0.11 μmol/liter | nih.gov, oup.com |

| This compound | 11β-Hydroxylase (CYP11B1) | No conversion to 18-hydroxycorticosterone | - | nih.gov, oup.com |

Interrelationship with 18-Hydroxycortisol and 18-Oxocortisol Biosynthesis

The metabolism of this compound is intricately linked to the biosynthesis of the so-called "hybrid steroids," 18-hydroxycortisol and 18-oxocortisol. These steroids possess structural features of both glucocorticoids (a 17α-hydroxyl group) and mineralocorticoids (an 18-hydroxyl or 18-oxo group). oup.comnih.gov

Research has shown that both the zona glomerulosa and zona fasciculata of the adrenal gland are capable of producing this compound from 11-deoxycortisol. nih.govoup.com Further studies with transfected cell lines have confirmed that both 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2) can produce this compound from 11-deoxycortisol, with CYP11B2 being more efficient at 18-hydroxylation. oup.com

The formation of 18-hydroxycortisol can occur through different pathways. One proposed pathway involves the initial 18-hydroxylation of 11-deoxycortisol to form this compound, followed by 11β-hydroxylation to yield 18-hydroxycortisol. nih.gov Indeed, incubations of rat adrenal capsules and cores with 11-deoxycortisol resulted in the formation of 18-hydroxycortisol. nih.gov

Furthermore, both CYP11B1 and CYP11B2 can synthesize 18-hydroxycortisol from cortisol, although aldosterone synthase (CYP11B2) is more efficient. researchgate.netoup.com However, only CYP11B2 can further oxidize 18-hydroxycortisol to 18-oxocortisol. researchgate.netoup.com Studies with recombinant enzymes have shown that a hybrid enzyme with characteristics of both CYP11B1 and CYP11B2 can convert 11-deoxycortisol to cortisol, 18-hydroxycortisol, and 18-oxocortisol. nih.gov

The biosynthesis of 18-oxocortisol from 11-deoxycortisol by aldosterone synthase has been demonstrated, although 11-deoxycortisol is considered a suboptimal substrate compared to the conversion of deoxycorticosterone to aldosterone. nih.govnih.govnih.gov Recent findings suggest that the co-expression of CYP17A1 (the enzyme required for 11-deoxycortisol synthesis) and CYP11B2 in a subset of zona glomerulosa cells is a likely mechanism for 18-oxocortisol production in the human adrenal gland. nih.gov

Interactive Data Table: Biosynthesis of Hybrid Steroids

| Precursor | Enzyme(s) | Product(s) | Key Findings | Reference |

| 11-Deoxycortisol | CYP11B1, CYP11B2 | This compound, 18-Hydroxycortisol, 18-Oxocortisol (by CYP11B2) | CYP11B2 is more efficient at 18-hydroxylation. | nih.gov, nih.gov, oup.com |

| Cortisol | CYP11B1, CYP11B2 | 18-Hydroxycortisol, 18-Oxocortisol (by CYP11B2) | Only CYP11B2 can produce 18-oxocortisol. | researchgate.net, oup.com |

| 11-Deoxycortisol | Aldosterone synthase (CYP11B2) | 18-Oxocortisol | 11-Deoxycortisol is a suboptimal substrate. | nih.gov, nih.gov, nih.gov |

Identification and Characterization of Novel Metabolites

In addition to its conversion to other hormonally active steroids, this compound can also undergo further metabolism to form various other compounds. Research in rats has led to the identification of several reduced metabolites of this compound in both the adrenal glands and the liver.

Using thin-layer chromatography and gas chromatography-mass spectrometry, researchers have isolated and identified several isomers of 3,18,21-trihydroxy-pregnan-20-one (18-OH-TH-DOC). The major tetrahydrogenated metabolite found in the adrenals of both adult and prepubertal rats is 3β,18,21-trihydroxy-5α-pregnan-20-one (18-OH-TH-DOC II). Another isomer, 3α,18,21-trihydroxy-5β-pregnan-20-one, was detected only in the adrenals of prepubertal rats. A third isomer was tentatively identified as 3α,18,21-trihydroxy-5α-pregnan-20-one. Notably, the 3β,18,21-trihydroxy-5α-pregnan-20-one metabolite was also identified in the liver of adult male rats.

Further research has also identified 18,19-dihydroxydeoxycorticosterone as a novel metabolite produced from 18-hydroxy-11-deoxycorticosterone by cytochrome P-450(11)beta. wikipedia.org

Interactive Data Table: Identified Metabolites of this compound

| Metabolite | Chemical Name | Tissue of Identification | Animal Model | Reference |

| 18-OH-TH-DOC II | 3β,18,21-trihydroxy-5α-pregnan-20-one | Adrenal gland, Liver | Rat | |

| - | 3α,18,21-trihydroxy-5β-pregnan-20-one | Adrenal gland | Prepubertal Rat | |

| - | 3α,18,21-trihydroxy-5α-pregnan-20-one | Adrenal gland (tentative) | Rat | |

| 18,19-Dihydroxydeoxycorticosterone | - | - | - | wikipedia.org |

Regulatory Mechanisms Governing 18 Hydroxy 11 Deoxycortisol Production

Hormonal Control Systems

The production of 18-OH-DOC is dynamically regulated by several key hormonal axes, which can stimulate or modulate its synthesis in response to various physiological cues.

Adrenocorticotropic hormone (ACTH) is the principal and most potent stimulator of 18-OH-DOC secretion. nih.govnih.gov The biosynthesis of 18-OH-DOC is significantly upregulated by ACTH, which primarily acts on the zona fasciculata of the adrenal cortex. caymanchem.comaem-sbem.comsemanticscholar.org Research has consistently demonstrated a direct and robust relationship between ACTH levels and 18-OH-DOC production.

In one study involving normal human subjects, the administration of ACTH resulted in a remarkable 23-fold increase in plasma 18-OH-DOC levels. nih.gov Similarly, another investigation using isolated rat adrenal cells showed that ACTH produced the greatest response in 18-OH-DOC production in both glomerulosa and fasciculata cells compared to other stimuli. nih.gov Investigations in patients with essential hypertension further confirmed this dominant regulatory role, where synthetic ACTH (Tetracosactide) administration led to a 12-fold increase in plasma 18-OH-DOC in normal subjects. karger.com This strong dependency on ACTH means that the secretion of 18-OH-DOC often follows the diurnal rhythm of ACTH secretion. testcatalog.org

The role of the renin-angiotensin system (RAS) in regulating 18-OH-DOC production is more complex and appears to be secondary to that of ACTH. nih.govcapes.gov.br While angiotensin II is a primary regulator of aldosterone (B195564), its influence on 18-OH-DOC is less certain. nih.gov

In vitro studies using isolated rat adrenal glomerulosa cells have shown that angiotensin II can significantly stimulate 18-OH-DOC production. nih.gov Research on isolated human adrenal glomerulosa cells also supports that angiotensin II increases its production. caymanchem.com This suggests a direct stimulatory effect on the outer layer of the adrenal cortex.

Beyond the primary adrenal hormones, other endocrine factors can modulate 18-OH-DOC synthesis, pointing to its integration with metabolic regulation. Insulin (B600854), in particular, has been shown to influence its secretion.

Studies have demonstrated that insulin-induced hypoglycemia can significantly increase 18-OH-DOC levels. In one investigation, hypoglycemia led to a 5-fold increase in plasma 18-OH-DOC, a more pronounced rise than the 2-fold increase observed for cortisol under the same conditions. karger.com This suggests a potent, potentially stress-related, stimulatory pathway. Furthermore, plasma levels of 18-OH-DOC have been found to be significantly elevated in the db/db mouse model of type 2 diabetes, hinting at its potential involvement in metabolic dysregulation and diabetes-related conditions. medchemexpress.comcaymanchem.com Research has also shown that insulin can upregulate the transcription of key steroidogenic enzymes, including CYP11B1, in both in vitro and in vivo models, providing a molecular basis for its effect on adrenal steroid synthesis. nih.gov

Table 1: Impact of Hormonal Stimuli on 18-Hydroxy-11-deoxycortisol (18-OH-DOC) Levels

| Stimulus | Study Type | Model | Observed Effect on 18-OH-DOC | Reference |

| ACTH | In vivo | Human | 23-fold increase in plasma levels. | nih.gov |

| ACTH | In vivo | Human | 12-fold increase in plasma levels. | karger.com |

| ACTH | In vitro | Rat Adrenal Cells | Strongest stimulator of production. | nih.gov |

| Angiotensin II | In vitro | Human/Rat Adrenal Cells | Increased production. | caymanchem.comnih.gov |

| Angiotensin II | In vivo | Human | ~50% decrease in plasma levels. | nih.gov |

| Sodium Restriction | In vivo | Human | 4-fold increase in plasma levels. | nih.gov |

| Insulin Hypoglycemia | In vivo | Human | 5-fold increase in plasma levels. | karger.com |

Genetic and Epigenetic Determinants of Synthesis

The fundamental capacity for 18-OH-DOC production is encoded in the genome, with gene expression, specific enzyme variants, and chromosomal rearrangements playing critical roles.

The synthesis of 18-OH-DOC from its precursors, such as 11-deoxycorticosterone (DOC) and 11-deoxycortisol, is catalyzed by mitochondrial cytochrome P450 enzymes in the adrenal cortex. aem-sbem.comwikipedia.org The two key enzymes are 11β-hydroxylase and aldosterone synthase, encoded by the CYP11B1 and CYP11B2 genes, respectively. aem-sbem.comtaylorandfrancis.com

These two genes are located next to each other on chromosome 8 and share over 94% sequence homology, but their expression is typically confined to different adrenal zones. aem-sbem.comnih.gov

CYP11B1 (11β-hydroxylase) is expressed primarily in the zona fasciculata and is regulated by ACTH. semanticscholar.orgtaylorandfrancis.com Its main function is to convert 11-deoxycortisol to cortisol. aem-sbem.com However, it also possesses the ability to 18-hydroxylate steroids, and studies with transfected cells confirm it can produce 18-OH-DOC from 11-deoxycortisol. oup.com

CYP11B2 (Aldosterone Synthase) is expressed in the zona glomerulosa and is regulated by angiotensin II and potassium. taylorandfrancis.com It is highly efficient at 18-hydroxylation and is responsible for the conversion of DOC to aldosterone. aem-sbem.comoup.com Studies show aldosterone synthase can also convert 18-OH-DOC to 18-hydroxycorticosterone (B144385) and aldosterone. oup.comnih.gov

The zonal expression of these enzymes means that 18-OH-DOC can be produced in both the zona glomerulosa and zona fasciculata, with its production in the fasciculata being primarily under ACTH control. nih.govaem-sbem.com

Table 2: Key Enzymes in this compound Synthesis

| Enzyme | Gene | Primary Adrenal Zone | Primary Regulator(s) | Relevant Catalytic Activity | Reference |

| 11β-hydroxylase | CYP11B1 | Zona Fasciculata | ACTH | Converts 11-deoxycortisol to cortisol; can 18-hydroxylate precursors to form 18-OH-DOC. | aem-sbem.comtaylorandfrancis.comoup.com |

| Aldosterone Synthase | CYP11B2 | Zona Glomerulosa | Angiotensin II, Potassium | Converts DOC to aldosterone; efficient 18-hydroxylation of steroid precursors. | aem-sbem.comtaylorandfrancis.comoup.com |

Genetic variations, ranging from single nucleotide polymorphisms (SNPs) to large-scale gene rearrangements, can significantly alter 18-OH-DOC production.

A critical genetic anomaly is the formation of a chimeric CYP11B1/CYP11B2 gene , which causes a rare form of monogenic hypertension called Glucocorticoid-Remediable Aldosteronism (GRA) or Familial Hyperaldosteronism Type I. anatoljcardiol.comamegroups.cnresearchgate.net This hybrid gene results from an unequal crossover event during meiosis due to the high homology and proximity of the CYP11B1 and CYP11B2 genes. researchgate.netoup.com The resulting chimeric gene typically fuses the ACTH-responsive promoter region of CYP11B1 with the coding sequence of CYP11B2. anatoljcardiol.comamegroups.cn

This genetic rearrangement leads to the ectopic expression of the aldosterone synthase enzyme in the ACTH-sensitive zona fasciculata. nih.govanatoljcardiol.com Consequently, the zona fasciculata gains the ability to produce aldosterone and related compounds in an ACTH-dependent manner. anatoljcardiol.com This abnormal expression also exposes cortisol and its precursor, 11-deoxycortisol, to the potent 18-hydroxylase activity of the CYP11B2 enzyme, an event that is normally rare. testcatalog.org This results in the overproduction of "hybrid steroids" such as 18-hydroxycortisol and 18-oxocortisol (B1195184), which are diagnostic markers for the condition. anatoljcardiol.comamegroups.cn The formation of 18-OH-DOC is also impacted by this aberrant enzymatic activity in the zona fasciculata.

Furthermore, polymorphisms within the CYP11B1 and CYP11B2 genes can influence enzyme efficiency and steroid profiles. For example, a common polymorphism in the promoter region of CYP11B2 (C-344T) has been strongly associated with variations in 11β-hydroxylase efficiency. semanticscholar.orgahajournals.org This suggests that due to the close genetic linkage (linkage disequilibrium), variants in one gene can be markers for functional changes in the other, thereby altering the balance of steroid precursors available for 18-OH-DOC synthesis. semanticscholar.orgahajournals.org

Biological Significance and Pathophysiological Research Applications of 18 Hydroxy 11 Deoxycortisol

Investigation of Mineralocorticoid Receptor Interaction and Functional Activity

18-Hydroxy-11-deoxycortisol, a steroid hormone synthesized in the adrenal cortex, serves as an intermediate in the production of aldosterone (B195564) from 11-deoxycortisol. ontosight.ai Its role and interaction with the mineralocorticoid receptor (MR) have been a subject of scientific investigation to understand its physiological and pathophysiological significance.

Research into the binding affinity of this compound to the mineralocorticoid receptor has yielded insights into its potential as a mineralocorticoid agonist. Studies using rat kidney slices have demonstrated that this compound can compete with aldosterone for binding to mineralocorticoid cytosol receptors, although its affinity is considered low but significant. nih.gov In one study, the ability of a related compound, 18-hydroxycortisol, to compete with [3H]aldosterone for renal receptor binding was found to be 0.13% that of unlabeled aldosterone. nih.gov This suggests a much lower affinity for the mineralocorticoid receptor compared to the primary mineralocorticoid, aldosterone.

It is important to note that the mineralocorticoid receptor itself has a high affinity for a range of steroids, including aldosterone, cortisol, corticosterone (B1669441), deoxycorticosterone, and progesterone (B1679170). mdpi.com The specificity of aldosterone action in epithelial tissues is largely attributed to the presence of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), which inactivates cortisol to cortisone, thereby preventing it from occupying the MR. ahajournals.orgconicet.gov.ar

Table 1: Relative Binding Affinity of Adrenocortical Steroids to Mineralocorticoid Receptors in Rat Kidney Models

| Compound | Relative Binding Affinity (%) vs. Aldosterone | Reference |

|---|---|---|

| 18-Hydroxycortisol | 0.13 | nih.gov |

| Aldosterone | 100 | nih.gov |

This table is based on competitive binding assays and illustrates the comparatively lower binding affinity of 18-hydroxycortisol for the mineralocorticoid receptor.

The binding of a ligand to the mineralocorticoid receptor initiates a cascade of intracellular events, leading to a physiological response. Genomic mineralocorticoid effects are mediated by the MR, which acts as a transcriptional regulator. conicet.gov.ar Upon ligand binding, the receptor, which typically resides in the cytoplasm in a complex with other proteins, translocates to the nucleus. conicet.gov.ar

In the context of this compound, while its binding affinity is low, its ability to induce post-receptor signaling has been explored. In adrenalectomized rats, the injection of a urinary 18-hydroxy-steroid, presumed to be this compound, led to a decrease in the urinary Na+/K+ ratio, an effect comparable to that of 18-hydroxyprogesterone. nih.gov This suggests that despite its lower binding affinity, it can elicit a mineralocorticoid-like response. The activation of the mineralocorticoid receptor by an agonist leads to the reabsorption of sodium and affects the transport of hydrogen and potassium ions. conicet.gov.ar

The signaling cascade following MR activation can be complex. For instance, angiotensin II, a key regulator of aldosterone synthesis, stimulates phospholipase C and triggers the release of intracellular calcium, which in turn leads to increased transcription of the gene for aldosterone synthase (CYP11B2). biorxiv.org While the direct post-receptor signaling pathways specifically activated by this compound are not as extensively detailed, its ability to produce a mineralocorticoid effect in vivo points to its interaction with these established pathways. nih.gov

Role in Experimental Models of Electrolyte Balance

The influence of this compound on electrolyte balance has been investigated in animal models, providing evidence for its mineralocorticoid activity. Mineralocorticoids play a crucial role in regulating electrolyte excretion and intravascular volume, primarily by acting on the renal distal convoluted tubules and cortical collecting ducts to increase sodium reabsorption and potassium secretion. ahajournals.org

In a study involving adrenalectomized rats, the administration of a urinary 18-hydroxy-steroid, identified as having properties consistent with this compound, resulted in a decreased urinary Na+/K+ ratio. nih.gov This effect is a hallmark of mineralocorticoid action and is similar to that observed with other mineralocorticoids like 18-hydroxyprogesterone. nih.gov Another study noted that 18-hydroxy-deoxycorticosterone (18-OH-DOC) could produce sodium retention and antidiuresis in rats to a similar extent as deoxycorticosterone. ahajournals.org

These findings from experimental models suggest that this compound, despite its lower affinity for the mineralocorticoid receptor compared to aldosterone, can contribute to the regulation of electrolyte balance by promoting sodium retention.

Contribution to Blood Pressure Regulation in Animal Research Models

The potential role of this compound in blood pressure regulation has been a focus of research, particularly in the context of hypertension. nih.govnih.gov Studies in animal models have provided insights into its hypertensive effects.

Continuous infusion of 18-hydroxy-11-deoxycorticosterone (B104428) (18-OH-DOC) at a dose of 200 μ g/rat per day was shown to increase systolic blood pressure in uninephrectomized, saline-drinking rats. caymanchem.com This suggests a direct pressor effect of the compound under specific experimental conditions. Furthermore, research in Dahl salt-sensitive rats, a genetic model of hypertension, has implicated altered production of 18-hydroxy-DOC in the development of high blood pressure. ahajournals.org

In sheep, while a combined infusion of major adrenal steroids did not reproduce the hypertensive effects of ACTH, the addition of other steroids, including those structurally related to progesterone, did. researchgate.net This highlights the complex interplay of various adrenal steroids in blood pressure control. The secretion of 18-OH-DOC has been shown to be stimulated by ACTH. ahajournals.org

These studies in animal models support the concept that this compound can contribute to the elevation of blood pressure, likely through its mineralocorticoid activity leading to sodium retention and volume expansion.

Investigative Marker in Adrenal Steroidogenesis Disorders

Elevated levels of this compound can serve as an investigative marker for certain disorders of adrenal steroidogenesis, providing insights into the underlying enzymatic defects. ontosight.ai

Congenital adrenal hyperplasia (CAH) is a group of autosomal recessive disorders characterized by defects in the enzymes required for cortisol synthesis. oup.com The most common forms are 21-hydroxylase deficiency (21OHD) and 11β-hydroxylase deficiency (11OHD). oup.com

In 11β-hydroxylase deficiency, the conversion of 11-deoxycortisol to cortisol is impaired due to a defect in the CYP11B1 gene. jcrpe.orgnih.govmsdmanuals.com This leads to an accumulation of precursor steroids, including 11-deoxycortisol and deoxycorticosterone. jcrpe.orgmsdmanuals.com The excess 11-deoxycortisol can be 18-hydroxylated by the enzyme aldosterone synthase (CYP11B2), which is normally involved in aldosterone synthesis. testcatalog.org This results in the production of significant amounts of 18-hydroxycortisol, a compound normally present only in trace amounts. testcatalog.org Therefore, elevated levels of this compound and its metabolites can be a key indicator of 11β-hydroxylase deficiency. jcrpe.orgnih.gov

The accumulation of deoxycorticosterone, which has mineralocorticoid activity, often leads to hypertension in patients with 11β-hydroxylase deficiency, distinguishing it from 21-hydroxylase deficiency where hypotension is more common due to a lack of mineralocorticoids. msdmanuals.comwikipedia.org The measurement of 11-deoxycortisol is a crucial diagnostic test for 11β-hydroxylase deficiency. nih.gov

Table 2: Key Steroid Alterations in 11β-Hydroxylase Deficiency

| Steroid | Change in Level | Pathophysiological Consequence | Reference |

|---|---|---|---|

| 11-Deoxycortisol | Increased | Precursor accumulation, shunted to androgen pathway | jcrpe.orgmsdmanuals.com |

| Deoxycorticosterone | Increased | Mineralocorticoid excess, hypertension | jcrpe.orgmsdmanuals.com |

| Cortisol | Decreased | Impaired synthesis, increased ACTH | jcrpe.orgmsdmanuals.com |

| This compound | Increased | Result of 18-hydroxylation of excess 11-deoxycortisol by CYP11B2 | testcatalog.org |

| Adrenal Androgens | Increased | Virilization | jcrpe.orgmsdmanuals.com |

This table summarizes the characteristic hormonal changes and their clinical implications in congenital adrenal hyperplasia due to 11β-hydroxylase deficiency.

Understanding Mechanisms of Primary Aldosteronism

This compound (18-OH-DOC) has been identified as a significant biomarker in the investigation of primary aldosteronism, a condition characterized by the overproduction of the mineralocorticoid aldosterone. ontosight.ai Elevated plasma levels of 18-OH-DOC have been documented in patients with primary aldosteronism. nih.gov The compound's role stems from its position within the steroidogenic pathway, where it serves as an intermediate in the synthesis of aldosterone. ontosight.ai

Research into the mechanisms of primary aldosteronism, particularly in cases involving aldosterone-producing adenomas (APAs), has highlighted the diagnostic utility of measuring steroid intermediates. In some patients with APAs, there is an observed increase in the production of not only aldosterone but also related "hybrid" steroids like 18-hydroxycortisol and 18-oxocortisol (B1195184). oup.comahajournals.orgnih.gov The synthesis of these steroids is intricately linked to the activity and expression of aldosterone synthase (CYP11B2), the enzyme responsible for the final steps of aldosterone production. ontosight.aiahajournals.org

Studies have proposed that in certain subtypes of primary aldosteronism, the typical zonal separation of adrenal enzymes is disrupted. For instance, the co-expression of CYP11B2 (aldosterone synthase), normally found in the zona glomerulosa, and CYP17A1 (17α-hydroxylase), typically in the zona fasciculata, within the same cells in an adenoma can lead to the formation of these unusual steroids from precursors like 11-deoxycortisol. ahajournals.org One case report noted that a patient with a benign adrenal tumor that produced weak mineralocorticoids had elevated levels of 18-OH-DOC, suggesting its potential contribution to the patient's hypertensive state. frontiersin.org The measurement of 18-OH-DOC and other related steroids thus provides valuable insights into the specific enzymatic dysregulations underlying different forms of primary aldosteronism.

Association with Other Adrenocortical Dysfunctions in Research Cohorts

Beyond its role in primary aldosteronism, 18-OH-DOC levels are altered in various other adrenocortical dysfunctions, making it a point of interest in research cohorts studying these conditions. Its concentration in plasma reflects the activity of several key enzymes in the adrenal cortex. ontosight.aiclinical-laboratory-diagnostics.com

In research settings, elevated levels of 18-OH-DOC have been observed in patients with specific forms of congenital adrenal hyperplasia (CAH). For example, patients with congenital 17α-hydroxylase deficiency and the simple virilizing form of congenital 21α-hydroxylase deficiency have shown increased plasma concentrations of 18-OH-DOC. nih.gov Conversely, decreased levels are found in conditions of adrenal insufficiency, such as Addison's disease and the salt-wasting type of 21α-hydroxylase deficiency. nih.gov

The association with Cushing's syndrome is more varied; plasma levels of 18-OH-DOC are rarely high in patients with adrenocortical hyperplasia or carcinoma, while they typically remain within the normal range in those with adrenocortical adenomas. nih.gov Furthermore, research in animal models has shown a link between 18-OH-DOC and metabolic disease, with one study noting that its plasma levels are elevated in a db/db mouse model of type 2 diabetes. caymanchem.com These findings underscore the utility of 18-OH-DOC as a differential marker in the study of various adrenal disorders.

Cellular and Molecular Effects in Research Settings

Impact on Adrenal Cell Cultures and Specific Cell Lines

In vitro studies using adrenal cell and tissue cultures have been instrumental in elucidating the regulation and function of this compound. Early research using tissue slices from normal human adrenal cortex determined a basal production rate of 18-OH-DOC. nih.gov These studies also demonstrated that its synthesis is responsive to key hormonal regulators of the adrenal gland. Both Adrenocorticotropic hormone (ACTH) and angiotensin II were found to significantly increase the production of 18-OH-DOC in these adrenal tissue preparations. nih.gov

Further investigations using isolated rat adrenal cells provided more specific insights into its zonal regulation. In isolated glomerulosa cells (the primary site of mineralocorticoid synthesis), ACTH, angiotensin II, and potassium all proved to be potent stimulators of 18-OH-DOC production. nih.gov In contrast, when fasciculata cells were studied, only ACTH was effective in stimulating its release, confirming the dominant role of ACTH in this zone and the specific action of angiotensin II and potassium in the glomerulosa. nih.gov Studies on isolated human adrenal glomerulosa cells have also confirmed that angiotensin II directly increases 18-OH-DOC production. caymanchem.com

The study of 18-OH-DOC has also extended to various cell lines. For example, human SK-MEL188 melanoma cells have been shown to be capable of forming 18-OH-DOC from its precursor, 11-deoxycorticosterone. caymanchem.com Moreover, cell lines transfected with specific steroidogenic enzymes have been crucial for mechanistic studies. In cells stably transfected with either CYP11B1 (11β-hydroxylase) or CYP11B2 (aldosterone synthase), the addition of 18-OH-DOC was found to inhibit the conversion of 11-deoxycorticosterone to corticosterone and 11-deoxycortisol to cortisol. oup.comoup.com Interestingly, these transfected cell models also revealed that aldosterone synthase (CYP11B2) could utilize 18-OH-DOC as a substrate to produce 18-hydroxycorticosterone (B144385) and aldosterone, whereas 11β-hydroxylase (CYP11B1) could not. oup.comoup.com

Table 1: In Vitro Production of this compound (18-OH-DOC) in Adrenal Preparations

| Cell/Tissue Type | Condition | Production/Stimulation of 18-OH-DOC | Reference |

| Normal Human Adrenal Cortex Slices | Basal | Mean production rate of 31 ng/g tissue/hr | nih.gov |

| Normal Human Adrenal Cortex Slices | Stimulation | Significantly increased by ACTH and Angiotensin II | nih.gov |

| Isolated Rat Adrenal Glomerulosa Cells | Stimulation | Significantly increased by ACTH, Angiotensin II, and Potassium | nih.gov |

| Isolated Rat Adrenal Fasciculata Cells | Stimulation | Increased by ACTH; no effect from Angiotensin II or Potassium | nih.gov |

| Isolated Human Adrenal Glomerulosa Cells | Stimulation | Increased by Angiotensin II | caymanchem.com |

Mechanistic Studies of its Biological Actions through In Vitro Systems

Mechanistic studies in vitro have clarified the role of 18-OH-DOC as both a product and an effector within the complex web of steroidogenesis. A key finding from these studies is its function as an intermediate in an alternative biosynthetic pathway to aldosterone. caymanchem.com Experiments using the capsular portion of rat adrenal glands demonstrated that 18-OH-DOC can be directly converted to aldosterone. caymanchem.com

Subsequent research using more defined systems, such as cells transfected with human steroidogenic enzymes, has provided a deeper understanding of its molecular interactions. These studies have shown that 18-OH-DOC can act as a competitive inhibitor of the enzyme 11β-hydroxylase (CYP11B1). oup.com It significantly reduces the conversion rate of the enzyme's primary substrates, 11-deoxycortisol (S) and 11-deoxycorticosterone (DOC), to cortisol and corticosterone, respectively. oup.com This inhibitory effect was also observed on the 11β-hydroxylase function of the aldosterone synthase enzyme (CYP11B2). oup.com

Table 2: Effects of this compound (18-OH-DOC) in Transfected Cell Systems

| Cell System | Enzyme | Substrate | Effect of 18-OH-DOC | Reference |

| CYP11B1 Transfected Cells | 11β-Hydroxylase | 11-Deoxycorticosterone (DOC) | Significantly reduced conversion to corticosterone | oup.com |

| CYP11B1 Transfected Cells | 11β-Hydroxylase | 11-Deoxycortisol (S) | Significantly reduced conversion to cortisol | oup.com |

| CYP11B2 Transfected Cells | Aldosterone Synthase | 11-Deoxycorticosterone (DOC) | Significantly reduced conversion to corticosterone | oup.com |

| CYP11B2 Transfected Cells | Aldosterone Synthase | 11-Deoxycortisol (S) | Significantly reduced conversion to cortisol | oup.com |

| CYP11B2 Transfected Cells | Aldosterone Synthase | This compound | Converted to 18-hydroxycorticosterone and aldosterone | oup.com |

Compound Names Mentioned in this Article

11-deoxycorticosterone

11-deoxycortisol

17α-hydroxylase

this compound

18-hydroxycorticosterone

18-oxocortisol

Adrenocorticotropic hormone (ACTH)

Aldosterone

Angiotensin II

Corticosterone

Cortisol

Potassium

Advanced Methodologies for Research on 18 Hydroxy 11 Deoxycortisol

Analytical Techniques for Quantification and Profiling

A range of analytical methods is employed for the detection and measurement of 18-hydroxy-11-deoxycortisol in biological matrices. These techniques vary in their sensitivity, specificity, and throughput, each offering unique advantages for steroidomics research.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary tool for the definitive identification and quantification of steroids, including this compound and its precursors. This technique offers high sensitivity and specificity, allowing for the simultaneous measurement of multiple steroid hormones in a single analytical run. The methodology typically involves an initial extraction of steroids from the biological sample, often serum or plasma, using liquid-liquid extraction or solid-phase extraction. This is followed by chromatographic separation, most commonly with a reversed-phase column, to resolve the target analyte from other structurally similar steroids. The separated compounds are then introduced into a tandem mass spectrometer, which utilizes multiple reaction monitoring (MRM) for highly selective and sensitive detection. While specific LC-MS/MS methods for a comprehensive panel of adrenal hormones have been developed, the inclusion of this compound in routine panels is not always standard. However, the principles of these multi-steroid assays are directly applicable to its measurement.

Table 1: Illustrative Performance Characteristics of a Multi-Steroid LC-MS/MS Assay Applicable to 11-Deoxycortisol and Related Compounds

| Parameter | 17-hydroxyprogesterone | Androstenedione | 11-deoxycortisol | 21-deoxycortisol | Cortisol |

| Functional Sensitivity (ng/mL) | <0.5 | <0.5 | <0.25 | <0.5 | <0.5 |

| Precision (% CV) | <15 | <15 | <15 | <15 | <15 |

| Recovery (%) | 93-120 | 93-120 | 93-120 | 93-120 | 93-120 |

| Linearity (%) | 89-111 | 89-111 | 89-111 | 89-111 | 89-111 |

This table presents data adapted from a study on a five-steroid panel to illustrate the typical performance of LC-MS/MS methods in steroid analysis.

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of steroids. Prior to analysis, steroids are chemically derivatized to increase their volatility and thermal stability. Following derivatization, the sample is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interactions with the stationary phase of the column. The separated compounds then enter the mass spectrometer for detection and quantification. GC-MS has been instrumental in the initial identification of novel steroids. For instance, the putative this compound was first purified by a combination of thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) and subsequently identified by GC-MS, which provided the mass spectral data to confirm its structure.

Immunological assays, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), are based on the principle of competitive binding between a labeled and an unlabeled antigen for a limited number of antibody binding sites. These methods can offer high sensitivity and are often suited for high-throughput analysis.

The development of a specific immunoassay for this compound would involve synthesizing a hapten by chemically modifying the this compound molecule to enable its conjugation to a carrier protein, such as bovine serum albumin. This conjugate is then used to immunize animals to produce polyclonal or monoclonal antibodies. For a radioimmunoassay, a radiolabeled version of the steroid is required as a tracer. In an ELISA, an enzyme is conjugated to either the antigen or a secondary antibody for detection. While specific RIAs have been developed for the closely related compound 18-hydroxy-11-deoxycorticosterone (B104428), the development of a dedicated immunoassay for this compound for research purposes would follow similar principles. The specificity of the developed antibody is a critical parameter, and cross-reactivity with other structurally similar steroids must be thoroughly evaluated.

Table 2: Example of Cross-Reactivity Data for an 18-Hydroxycorticosterone (B144385) Enzyme Immunoassay

| Steroid | Cross-Reactivity (%) |

| 18-Hydroxycorticosterone | 100 |

| Aldosterone (B195564) | <0.1 |

| Corticosterone (B1669441) | <0.1 |

| Cortisol | <0.01 |

| 11-Deoxycorticosterone | <0.1 |

This table illustrates typical cross-reactivity data for a steroid immunoassay, highlighting the importance of specificity.

Chromatographic techniques are fundamental for the isolation and purification of this compound from complex biological mixtures prior to its identification and quantification by other methods. High-performance liquid chromatography (HPLC) is a high-resolution separation technique that has been successfully used for the purification of this compound. Thin-layer chromatography (TLC) is a simpler, more rapid, and cost-effective chromatographic method that can be used for the initial separation and purification of steroids. In the initial discovery of this compound, a combination of both TLC and HPLC was employed to purify the compound from adrenal incubation extracts before its final identification by GC-MS.

In Vitro Experimental Systems

In vitro experimental systems are indispensable for studying the biosynthesis, metabolism, and regulation of this compound under controlled laboratory conditions. These systems allow for the investigation of specific enzymatic pathways and the effects of various stimuli on steroid production.

Primary cultures of adrenal cells and adrenal slice preparations provide a physiologically relevant environment for studying steroidogenesis. The biosynthesis of this compound has been demonstrated in vitro through the incubation of rat adrenal tissue with its precursor, 11-deoxycortisol. In these experiments, both the adrenal capsules (rich in zona glomerulosa cells) and the adrenal cores (containing zona fasciculata and reticularis cells) were shown to transform 11-deoxycortisol into 18-hydroxycortisol, with this compound being an identified intermediate in this process.

Adrenal slices, which maintain the structural integrity and cell-to-cell interactions of the adrenal cortex to a greater extent than dispersed cell cultures, can also be utilized. These slices can be incubated with radiolabeled precursors to trace the metabolic pathways leading to the formation of this compound. Human adrenal glands obtained from patients undergoing adrenalectomy have been used in in vitro incubation studies to investigate the biosynthesis of the related steroid, 18-hydroxy-11-deoxycorticosterone, from deoxycorticosterone. This approach can be similarly applied to study the metabolism of 11-deoxycortisol to this compound.

Recombinant Enzyme Expression and Transfected Cell Line Models

The study of this compound biosynthesis has been significantly advanced by the use of recombinant enzyme expression systems and transfected cell line models. These in vitro techniques allow for the detailed examination of specific enzymatic pathways and the roles of individual steroidogenic enzymes.

Stably transfected cell lines, such as Chinese hamster lung cells and COS-1 cells, engineered to express specific cytochrome P450 enzymes, have been instrumental. nih.gov Research using these models has demonstrated that cells expressing CYP11B1 (11β-hydroxylase) can produce this compound when incubated with its precursor, 11-deoxycortisol. nih.gov Furthermore, studies comparing enzymes have shown that while CYP11B1 is capable of this conversion, the enzyme CYP11B2 (aldosterone synthase) is more efficient at 18-hydroxylation. nih.gov This suggests that the orientation of the substrate at the catalytic site of aldosterone synthase may be more favorable for interaction with the angular methyl group, leading to more efficient 18-hydroxylation. nih.gov

Human Adrenocortical Carcinoma (ACC) cell lines are crucial tools for this research, as they can produce a variety of steroids and respond to different stimuli. researchgate.net The NCI-H295 cell line and its various subclones (e.g., H295R, HAC15) are widely used models for studying steroid hormone biosynthesis across all adrenocortical zones. researchgate.netnih.gov These cell lines express key steroidogenic enzymes, including those necessary for the potential synthesis of this compound precursors. researchgate.net For instance, the H295RA cell line, which has enhanced response to ACTH stimulation, shows inducible production of 11-deoxycortisol and cortisol. nih.gov Such models are invaluable for dissecting the regulation and synthesis pathways of complex steroids.

Table 1: Enzyme Activity in Transfected Cell Models

| Enzyme Expressed | Substrate | Product(s) | Finding |

|---|---|---|---|

| CYP11B1 (11β-hydroxylase) | 11-deoxycortisol | Cortisol, this compound | Capable of both 11β-hydroxylation and 18-hydroxylation, though the former is more efficient. nih.gov |

| CYP11B2 (Aldosterone Synthase) | 11-deoxycortisol | This compound | Demonstrates more efficient 18-hydroxylation compared to CYP11B1. nih.gov |

| CYP11B2 (Aldosterone Synthase) | Cortisol | 18-hydroxycortisol, 18-oxocortisol (B1195184) | Capable of both 18-hydroxylation and 18-oxidation of cortisol. nih.gov |

In Vivo Animal Models for Steroid Metabolism and Function Studies

In vivo animal models are critical for understanding the physiological context of steroid metabolism and function, bridging the gap between in vitro findings and human endocrinology. nih.gov These models allow researchers to study the integrated regulation and potential systemic effects of steroids like this compound.

Rodent models, particularly rats, have been fundamental in the initial identification and study of this compound. Seminal research involved the incubation of rat adrenal glands with 11-deoxycortisol. caymanchem.com These experiments demonstrated that both the adrenal capsules (representing the zona glomerulosa) and the adrenal cores (representing the zona fasciculata and reticularis) could transform 11-deoxycortisol. caymanchem.com Following large-scale incubations of rat adrenals with 11-deoxycortisol, the resulting steroid was purified and definitively identified as this compound through gas chromatography-mass spectrometry. caymanchem.com This provided the first direct evidence of its biosynthesis in adrenal tissue. caymanchem.com

Mouse models have also been employed to study the effects of related 18-hydroxylated steroids. For example, plasma levels of the related compound 18-hydroxy-11-deoxycorticosterone (18-OH-DOC) are found to be elevated in the db/db mouse model of type 2 diabetes, highlighting the utility of murine models in investigating the role of these steroids in metabolic diseases. researchgate.net

Table 2: Key Findings from Rodent Models

| Animal Model | Experimental Setup | Key Finding | Citation |

|---|---|---|---|

| Rat | Incubation of adrenal capsules and cores with 11-deoxycortisol. | Both adrenal zones produced this compound, which was isolated and structurally confirmed. | caymanchem.com |

| Rat | Continuous infusion of 18-hydroxy-11-deoxycorticosterone. | The related steroid was shown to increase systolic blood pressure, indicating mineralocorticoid activity. | researchgate.net |

| Mouse (db/db) | Measurement of plasma steroid levels. | Elevated plasma levels of the related steroid 18-OH-DOC were observed, linking it to a model of type 2 diabetes. | researchgate.net |

Comparative studies across different species provide valuable insights into the evolution and differential regulation of steroidogenic pathways. While much of the direct research on this compound has focused on rodents, studies in other species have shed light on related metabolic pathways.

For example, research on bovine adrenal glands has shown that 18-hydroxycortisol can be synthesized at similar rates in both the zona glomerulosa and the zona fasciculata-reticularis. caymanchem.com The potential for its formation in the inner zones of the adrenal cortex raised the possibility of an alternative pathway involving the initial 18-hydroxylation of 11-deoxycortisol, a pathway confirmed in rat models. caymanchem.com This cross-species consistency suggests a conserved mechanism.

Broader comparative endocrinology often utilizes diverse species to understand stress responses. For instance, studies measuring corticosterone and its metabolites in songbirds, alongside mice and rats, help elucidate the fundamental principles of glucocorticoid physiology and its regulation under stress. rsc.org While not directly measuring this compound, these studies establish a framework for how comparative models can be used to explore the nuances of adrenal steroid production and metabolism across vertebrates.

Chemical Synthesis Approaches for Structural and Functional Studies

The availability of pure steroids through chemical synthesis is essential for developing analytical standards, conducting structural analyses, and performing functional studies. While detailed, published synthetic routes specifically for this compound (17α,18,21-trihydroxypregn-4-ene-3,20-dione) are not prominently available, methods for closely related 18-hydroxylated steroids illustrate the chemical strategies involved.

The synthesis of the related compound, 18-hydroxy-11-deoxycorticosterone (18,21-dihydroxypregn-4-ene-3,20-dione), has been described. acs.org One approach involves starting with an 18-hydroxypregnan-20-one compound, which exists in a hemiacetal form. acs.org This intermediate can react with agents like lead tetra-acetate or sources of electrophilic bromine to introduce a functional group at the C-21 position. acs.org Subsequent alkaline hydrolysis yields the final 21-hydroxy derivative. acs.org

Similarly, a synthetic procedure for 18-hydroxycortisol has been developed. nih.gov This multi-step process begins with the functionalization of the C-13 angular methyl group of a prednisolone (B192156) derivative via photolysis, followed by reduction and hydrogenation steps to yield the 18-hydroxycortisol structure. nih.gov These synthetic methodologies underscore the chemical complexity of introducing a hydroxyl group at the sterically hindered C-18 position, a key challenge in preparing these molecules for research purposes.

Emerging Research Frontiers and Future Investigations on 18 Hydroxy 11 Deoxycortisol

Elucidating Undefined Physiological Roles and Mechanisms

The precise physiological function of 18-hydroxy-11-deoxycortisol (18-OH-DOC) remains largely undefined, though it is recognized as an endogenous mineralocorticoid. wikipedia.orgmedchemexpress.com Its synthesis is known to be regulated by the adrenocorticotropic hormone (ACTH) and angiotensin II. medchemexpress.comcaymanchem.com Research indicates that continuous infusion of 18-OH-DOC can lead to an increase in systolic blood pressure in rats. medchemexpress.comcaymanchem.com Furthermore, elevated plasma levels of this steroid have been observed in mouse models of type 2 diabetes, suggesting a potential role in metabolic dysregulation. medchemexpress.comcaymanchem.com While it is established that 18-OH-DOC is a hydroxylated metabolite of 11-deoxycorticosterone, its exact mechanisms of action and the full scope of its physiological impact are still areas of active investigation. wikipedia.org The function of its downstream metabolite, 18-hydroxycortisol, is also not fully understood, though it is known to have very low biological activity. nih.gov

Discovery of Novel Metabolic Routes and Intermediates

The biosynthesis of this compound (18-OH-DOC) is an area of ongoing research, with evidence pointing to alternative metabolic pathways. It is understood that 18-OH-DOC is an intermediate in the metabolism of progesterone (B1679170). medchemexpress.comcaymanchem.com Studies have shown that 11-deoxycortisol can be converted to 18-hydroxycortisol, suggesting a pathway involving the initial 18-hydroxylation of 11-deoxycortisol before 11β-hydroxylation. nih.gov This conversion has been demonstrated in both the capsular (zona glomerulosa) and core (zona fasciculata and reticularis) portions of rat adrenals. nih.gov

The enzyme aldosterone (B195564) synthase (CYP11B2) is capable of converting 11-deoxycortisol to 18-oxocortisol (B1195184). researchgate.net It is noteworthy that 11-deoxycortisol serves as a suboptimal substrate for this conversion compared to the conversion of deoxycorticosterone to aldosterone. nih.gov The synthesis of 18-hydroxycortisol and 18-oxocortisol requires the action of both aldosterone synthase (found in the zona glomerulosa) and 17α-hydroxylase (found in the zona fasciculata). nih.gov

Recent research has also identified a "mineralocorticoid pathway of the zona fasciculata," where most of the circulating corticosterone (B1669441) and deoxycorticosterone (DOC), along with 18-OH-DOC, originate under the control of ACTH. aem-sbem.com This pathway highlights that 18-OH-DOC is synthesized from DOC by the enzyme CYP11B1, which possesses both 11- and 18-hydroxylase activities. aem-sbem.com

The following table summarizes the key enzymes and substrates in the metabolic pathways involving this compound and related steroids.

| Enzyme | Substrate(s) | Product(s) | Location |

| CYP11B1 (11β-hydroxylase) | 11-deoxycortisol, Deoxycorticosterone (DOC) | Cortisol, Corticosterone, this compound (from DOC) | Zona Fasciculata |

| CYP11B2 (Aldosterone Synthase) | Deoxycorticosterone (DOC), 11-deoxycortisol | Aldosterone, 18-oxocortisol | Zona Glomerulosa |

| CYP17A1 (17α-hydroxylase) | Pregnenolone (B344588), Progesterone | 17-hydroxypregnenolone, 17-hydroxyprogesterone | Zona Fasciculata |

Development of Innovative Research Tools and Technologies for Steroid Analysis

The advancement of analytical techniques is crucial for furthering our understanding of complex steroid profiles, including the measurement of this compound. Traditional methods like immunoassays often lack the specificity required for accurate quantification, especially at low concentrations, due to potential cross-reactivity with other steroids. sciex.com

Chromatography-Mass Spectrometry Techniques:

High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) have become the gold standard for steroid analysis due to their high sensitivity and specificity. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and widely used tool for the quantitative analysis of a wide range of steroids, including this compound. sciex.comwaters.com It offers high analytical sensitivity and specificity, enabling the measurement of steroids at low physiological levels. waters.com

Gas Chromatography-Mass Spectrometry (GC-MS): While requiring derivatization, GC-MS provides high specificity and sensitivity for low-level steroid analysis. sciex.com

High-Resolution Mass Spectrometry (HRMS): Techniques like ZenoTOF 7600 systems allow for both sensitive quantification and qualitative structural characterization of steroids, which is particularly useful for distinguishing between isomers and isobars without extensive chromatographic separation. sciex.com

Liquid Chromatography-Ion Mobility-Mass Spectrometry (LC/IM/MS): This emerging technique enables the measurement of a comprehensive steroid profile, including hybrid steroids like 18-hydroxycortisol and 18-oxocortisol, with high sensitivity and without the need for derivatization. mdpi.com

Immunoassays:

Despite some limitations, immunoassays like ELISA (Enzyme-Linked Immunosorbent Assay) are still utilized for the rapid screening of steroids. mdpi.com Innovations in immunoassay technology, such as the development of novel immunochromatography assays, aim to improve sensitivity and specificity. mdpi.com

Sample Preparation:

Effective sample preparation is critical for accurate steroid analysis from complex biological matrices like blood and urine. Techniques such as protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE) are commonly employed to remove interfering substances and concentrate the target analytes. rsc.org

The following table provides a comparison of different analytical techniques used for steroid analysis.

| Technique | Advantages | Disadvantages |

| LC-MS/MS | High sensitivity and specificity, suitable for a wide range of steroids. sciex.comwaters.com | Requires sophisticated instrumentation. mdpi.com |

| GC-MS | High specificity and sensitivity for low-level steroids. sciex.com | Requires sample derivatization. sciex.com |

| HRMS | Sensitive quantification and structural characterization, can distinguish isomers. sciex.com | High instrument cost. |

| LC/IM/MS | High sensitivity, no derivatization needed, comprehensive profiling. mdpi.com | Newer technology, less widespread availability. |

| Immunoassays (ELISA) | Rapid screening, high throughput. mdpi.com | Potential for lack of specificity and cross-reactivity. sciex.com |

Comprehensive Genetic and Genomic Studies to Inform Steroidogenesis Research

Genetic and genomic studies are providing significant insights into the regulation and dysregulation of steroidogenesis, including the pathways involving this compound.

The enzymes responsible for the synthesis of this compound and related steroids are encoded by specific genes, and mutations in these genes can lead to various endocrine disorders. The key genes in this context are CYP11B1 and CYP11B2, which are located on chromosome 8 and share a high degree of homology. aem-sbem.com

CYP11B1 : Encodes for 11β-hydroxylase, which is crucial for the synthesis of cortisol and corticosterone. aem-sbem.com It also plays a role in the production of 18-hydroxy-11-deoxycorticosterone (B104428) from deoxycorticosterone in the zona fasciculata. aem-sbem.com

CYP11B2 : Encodes for aldosterone synthase, which catalyzes the final steps of aldosterone synthesis. aem-sbem.com This enzyme can also convert 11-deoxycortisol to 18-hydroxycortisol and 18-oxocortisol. nih.gov

Genetic Disorders of Steroidogenesis:

Congenital Adrenal Hyperplasia (CAH): Deficiencies in enzymes like 11β-hydroxylase (due to CYP11B1 mutations) or 17α-hydroxylase can lead to the accumulation of precursor steroids, including 11-deoxycortisol. anatoljcardiol.comwikipedia.org

Glucocorticoid-Remediable Aldosteronism (GRA) or Familial Hyperaldosteronism Type 1: This condition is caused by a hybrid gene formed from an unequal crossing-over between the CYP11B1 and CYP11B2 genes. aem-sbem.comresearchgate.net This results in an ACTH-regulated production of aldosterone and elevated levels of 18-hydroxycortisol and 18-oxocortisol. nih.govanatoljcardiol.com

Aldosterone-Producing Adenomas (APAs): Somatic mutations in genes like KCNJ5 have been linked to APAs and are associated with increased levels of 18-hydroxycortisol and 18-oxocortisol. researchgate.netahajournals.org

Genomic Approaches:

Comprehensive genetic screening and steroid profiling using advanced techniques like LC-MS/MS are becoming increasingly important for the diagnosis and subtyping of endocrine disorders. ahajournals.orgsemanticscholar.org These studies help to correlate specific genetic mutations with distinct steroid profiles, providing a more precise understanding of the pathophysiology.

The table below summarizes key genes involved in the synthesis of this compound and associated genetic disorders.

| Gene | Encoded Enzyme | Function | Associated Disorders |

| CYP11B1 | 11β-hydroxylase | Cortisol and corticosterone synthesis; 18-OH-DOC production from DOC. aem-sbem.com | 11β-hydroxylase deficiency (Congenital Adrenal Hyperplasia). anatoljcardiol.com |

| CYP11B2 | Aldosterone synthase | Aldosterone synthesis; conversion of 11-deoxycortisol to 18-hydroxycortisol and 18-oxocortisol. aem-sbem.comnih.gov | Aldosterone synthase deficiency. wikipedia.org |

| CYP11B1/CYP11B2 Hybrid Gene | Chimeric enzyme | ACTH-regulated aldosterone synthesis. aem-sbem.com | Glucocorticoid-Remediable Aldosteronism (Familial Hyperaldosteronism Type 1). nih.govanatoljcardiol.com |

| KCNJ5 | Potassium channel Kir3.4 | Regulation of adrenal cell membrane potential. | Aldosterone-Producing Adenomas. researchgate.netahajournals.org |

| CYP17A1 | 17α-hydroxylase/17,20-lyase | Synthesis of glucocorticoids and androgens. aem-sbem.com | 17α-hydroxylase deficiency. wikipedia.org |

常见问题

Q. What methodological approaches are recommended for quantifying 18-hydroxy-11-deoxycortisol in serum?

Liquid chromatography (HPLC) is a gold-standard method for separating and quantifying this compound alongside cortisol in a single serum sample. This approach minimizes cross-reactivity issues common in radioimmunoassays (RIA), particularly after metyrapone administration, where RIA may overestimate cortisol due to nonspecific binding . Analytical recovery rates for HPLC exceed 95%, with interassay variability <5%, ensuring high reproducibility .

Q. How does this compound function in adrenal steroidogenesis pathways?

This steroid is an intermediate in cortisol biosynthesis, synthesized via 11β-hydroxylase (CYP11B1) activity. Its accumulation (e.g., after metyrapone administration) reflects impaired cortisol synthesis and is used diagnostically to assess pituitary-adrenal axis integrity. Elevated levels post-metyrapone indicate intact ACTH feedback regulation .

Q. What clinical correlations exist between this compound and congenital adrenal hyperplasia (CAH)?

In CAH caused by 11β-hydroxylase deficiency (11βOHD), this compound levels rise due to enzyme dysfunction. However, its diagnostic specificity is lower than 11-deoxycortisol, necessitating simultaneous measurement of 17-hydroxyprogesterone (17OHP) and 21-deoxycortisol to distinguish 11βOHD from 21-hydroxylase deficiency (21OHD) .

Advanced Research Questions

Q. How do CYP11B gene variants influence this compound synthesis?

Recombinant CYP11B enzymes with amino acid substitutions (e.g., S288G/V320A) exhibit hybrid activity, catalyzing 18-hydroxylation of 11-deoxycortisol to produce this compound. Such mutations mimic aldosterone synthase (CYP11B2) activity, potentially explaining elevated levels in glucocorticoid-suppressible hyperaldosteronism (GSH) . Gene conversions between CYP11B1 and CYP11B2 may underlie atypical steroid profiles in hypertensive disorders .

Q. What experimental challenges arise in distinguishing this compound from structurally similar steroids?

Cross-reactivity in immunoassays is a major issue. For example, monoclonal antibodies against 18-hydroxycortisol may inadvertently bind to this compound due to structural homology. HPLC with pre-purification steps (e.g., solvent extraction, gradient elution) is critical to resolve overlapping peaks .

Q. How can conflicting data on cortisol/18-hydroxy-11-deoxycortisol ratios be resolved in dynamic endocrine testing?

Post-metyrapone cortisol measurements by HPLC are 50–90% lower than RIA values due to RIA's nonspecific detection of metabolites. Standardizing protocols to HPLC and validating antibody specificity (e.g., using hybridoma-derived monoclonal antibodies) reduce discrepancies .

Q. What molecular interactions govern this compound binding to serum proteins?

Serum albumin binds steroids via hydrophobic pockets and hydrogen bonding. Competitive binding studies using mercuric ions or isotopic tracers can quantify affinity constants. Structural analogs (e.g., 18-hydroxycortisol) may compete for binding sites, altering free steroid bioavailability .

Q. How does this compound contribute to mineralocorticoid excess syndromes?

In GSH, chimeric CYP11B1/B2 enzymes produce 18-oxocortisol and 18-hydroxycortisol, which activate mineralocorticoid receptors. Elevated this compound may synergize with these steroids to exacerbate hypertension, though its direct receptor affinity remains uncharacterized .

Methodological Best Practices

Q. What precautions are necessary when handling this compound in laboratory settings?

The compound is stable in organic solvents (ethanol, DMSO) but requires inert gas purging to prevent oxidation. Stock solutions (25 mg/mL) should be stored at -20°C with desiccants to avoid hydrolysis . Safety protocols mandate gloves and fume hoods due to potential endocrine-disrupting effects .

Q. How should researchers design studies to investigate this compound in heterogeneous patient populations?

Stratify cohorts by age, sex, and glucocorticoid therapy status, as pubertal patients exhibit higher 17OHP levels that may confound correlations. Include controls matched for circadian rhythm and stress exposure. Pre-register protocols using NIH preclinical guidelines to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。